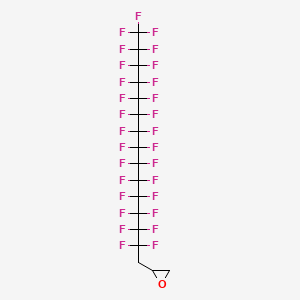

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxirane is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxiran beinhaltet typischerweise die Epoxidierung einer geeigneten fluorierten Alkenvorstufe. Häufig verwendete Verfahren umfassen:

Per Säure-Epoxidierung: Dieses Verfahren beinhaltet die Reaktion des fluorierten Alkens mit einer Persäure wie m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Halohydrin-Bildung und -Cyclisierung: Dieser zweistufige Prozess beinhaltet die Bildung eines Halohydrin-Zwischenprodukts durch die Reaktion des fluorierten Alkens mit einem Halogen und Wasser, gefolgt von der Cyclisierung zur Bildung des Oxiranrings.

Industrielle Produktionsmethoden

Die industrielle Produktion von (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxiran kann kontinuierliche Fließprozesse umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Katalysatoren und optimierte Reaktionsbedingungen werden eingesetzt, um die Effizienz des Epoxidierungsvorgangs zu verbessern.

Chemische Reaktionsanalyse

Reaktionstypen

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxiran durchläuft verschiedene chemische Reaktionen, darunter:

Nucleophile Substitution: Der Oxiranring kann durch Nucleophile wie Amine, Alkohole und Thiole geöffnet werden, was zur Bildung von β-substituierten Alkoholen führt.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zum entsprechenden Diol reduziert werden.

Polymerisation: Der Oxiranring kann sich polymerisieren und Polyether bilden, die in verschiedenen Anwendungen nützlich sind.

Häufige Reagenzien und Bedingungen

Nucleophile: Amine, Alkohole, Thiole

Reduktionsmittel: Lithiumaluminiumhydrid (LiAlH4)

Katalysatoren: Säure- oder Basenkatalysatoren für Polymerisationsreaktionen

Hauptprodukte

β-substituierte Alkohole: Entstehen aus nucleophilen Ringöffnungsreaktionen

Diole: Entstehen aus Reduktionsreaktionen

Polyether: Entstehen aus Polymerisationsreaktionen

Wissenschaftliche Forschungsanwendungen

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxiran hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Baustein für die Synthese von fluorierten Verbindungen und Polymeren verwendet.

Biologie: Aufgrund seiner einzigartigen chemischen Eigenschaften wird es auf seinen potenziellen Einsatz in Arzneimittelträgersystemen untersucht.

Medizin: Wird auf seine potenzielle Verwendung bei der Entwicklung fluorierter Arzneimittel untersucht.

Industrie: Aufgrund seiner hydrophoben und oleophoben Eigenschaften wird es bei der Herstellung von Spezialbeschichtungen, Tensiden und Schmierstoffen verwendet.

Analyse Chemischer Reaktionen

Types of Reactions

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxirane undergoes various chemical reactions, including:

Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.

Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

Polymerization: The oxirane ring can undergo polymerization to form polyethers, which are useful in various applications.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Catalysts: Acid or base catalysts for polymerization reactions

Major Products

β-Substituted Alcohols: Formed from nucleophilic ring-opening reactions

Diols: Formed from reduction reactions

Polyethers: Formed from polymerization reactions

Wissenschaftliche Forschungsanwendungen

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxirane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers.

Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

Medicine: Explored for its potential use in the development of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty coatings, surfactants, and lubricants due to its hydrophobic and oleophobic properties.

Wirkmechanismus

Der Wirkungsmechanismus von (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxiran beinhaltet die Reaktivität des Oxiranrings. Die Ringspannung macht ihn sehr anfällig für nucleophile Angriffe, was zu Ringöffnungsreaktionen führt. Die Fluoratome erhöhen die Stabilität der Verbindung und beeinflussen ihre Reaktivität durch induktive Effekte.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)acrylat: Ähnlich in der Struktur, enthält aber eine Acrylatgruppe anstelle eines Oxiranrings.

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)alkohol: Enthält eine Hydroxylgruppe anstelle eines Oxiranrings.

Einzigartigkeit

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxiran ist einzigartig aufgrund des Vorhandenseins des hochreaktiven Oxiranrings in Kombination mit der umfangreichen Fluorierung. Diese Kombination verleiht ihm eine einzigartige Reaktivität und Stabilität und macht ihn für verschiedene Anwendungen in Forschung und Industrie wertvoll.

Biologische Aktivität

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxirane is a synthetic compound belonging to the class of oxiranes. Its complex structure and fluorinated nature suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings and case studies.

- Chemical Formula : C29H1F29O

- CAS Number : 94158-67-5

- Molecular Weight : 1.1 kg/mol

Biological Activity Overview

The biological activity of (2,2,...15-Nonacosafluoropentadecyl)oxirane has been studied primarily in the context of its toxicity and potential health effects. The following sections detail key findings from various studies.

Toxicity Studies

-

Acute Toxicity :

- Inhalation studies reported LC50 values of 1.44 mg/L in mice and 3.13 mg/L in other species over a 4-hour exposure period .

- A significant case involved a nurse exposed to a broken ampule of the compound who experienced acute neurological symptoms including convulsions and loss of consciousness after brief exposure .

-

Chronic Toxicity :

- Long-term inhalation studies indicated that exposure to concentrations as low as 18 mg/m³ could lead to decreased body weight gain and alterations in liver and testicular weights in mice .

- Neuromuscular function was notably affected at higher concentrations (90–450 mg/m³), with abnormal gait and locomotor activities observed .

- Developmental Toxicity :

Case Studies

Several case studies have highlighted the compound's adverse effects on human health:

- Case Study 1 : A nurse exposed to high concentrations reported nausea and muscle spasms following a brief incident with the compound .

- Case Study 2 : In a controlled study involving mice exposed to varying concentrations over an extended period (up to two years), there was a notable increase in tumors including mononuclear cell leukemia and peritoneal mesothelioma at higher exposure levels .

The exact mechanisms through which (2,2,...15-Nonacosafluoropentadecyl)oxirane exerts its biological effects are not fully understood. However:

- Neurotoxicity : Repeated exposure has been linked to neurotoxic effects such as impaired coordination and reflexes .

- Endocrine Disruption : Some studies suggest potential interference with hormonal pathways due to its structural properties .

Comparative Analysis with Similar Compounds

To better understand the biological activity of (2,...15-Nonacosafluoropentadecyl)oxirane compared to other oxiranes or fluorinated compounds:

| Compound Name | CAS Number | Acute Toxicity (LC50) | Chronic Effects | Developmental Effects |

|---|---|---|---|---|

| Nonacosafluoropentadecyl oxirane | 94158-67-5 | 1.44 mg/L | Neuromuscular impairment | Skeletal abnormalities |

| Epoxidized Palm Oil | Not Applicable | Not Reported | Not Reported | Not Reported |

Eigenschaften

CAS-Nummer |

94158-67-5 |

|---|---|

Molekularformel |

C17H5F29O |

Molekulargewicht |

776.17 g/mol |

IUPAC-Name |

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosafluoropentadecyl)oxirane |

InChI |

InChI=1S/C17H5F29O/c18-4(19,1-3-2-47-3)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)14(38,39)15(40,41)16(42,43)17(44,45)46/h3H,1-2H2 |

InChI-Schlüssel |

WCTXFFMYNHVNSS-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(O1)CC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.